molecular formula C13H12N4O4 B12407825 Pomalidomide-7-NH2

Pomalidomide-7-NH2

Cat. No.: B12407825
M. Wt: 288.26 g/mol
InChI Key: AHOQHVIBSLDBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-7-NH2 is a derivative of pomalidomide, a compound belonging to the class of immunomodulatory imide drugs (IMiDs). These compounds have gained significant attention due to their potent immunomodulatory and anti-cancer properties. Pomalidomide itself is used in the treatment of multiple myeloma and other hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-7-NH2 involves several steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . The reaction conditions typically involve temperatures ranging from ambient to 80°C and the use of various organic solvents .

Industrial Production Methods

Industrial production methods for pomalidomide and its derivatives focus on optimizing yield and purity. Improved processes have been developed to achieve a purity greater than 99%, making the production cost-effective and feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-7-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures up to 130°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in the precursor yields pomalidomide, while substitution reactions can produce various pomalidomide derivatives .

Mechanism of Action

Pomalidomide-7-NH2 exerts its effects through multiple mechanisms:

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

4,7-diamino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H12N4O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4,14-15H2,(H,16,18,19)

InChI Key

AHOQHVIBSLDBLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.